![molecular formula C18H14ClN3O2S B2479559 (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline CAS No. 328106-81-6](/img/structure/B2479559.png)
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline
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Overview
Description
“(2E)-3-ALLYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2(3H)-ONE HYDRAZONE” is a chemical compound . Unfortunately, a detailed description of this compound is not available in the sources I found.
Synthesis Analysis
The synthesis analysis of this compound is not explicitly mentioned in the sources .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the sources .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the sources .Scientific Research Applications
Catalytic Synthesis
- Catalysis in Synthesis of N-Allylanilines : The compound has been used in the synthesis of N-allylanilines through allylic substitution of alcohols with anilines. This process utilizes metal-free catalysts and is efficient for various anilines and allylic alcohols, providing exclusively the product of N-substitution. This method is significant for preparing N-allylanilines on a preparative scale (Albert-Soriano et al., 2018).
Synthesis of Derivatives for Biological Activity
Synthesis of Derivatives for Antitubercular Activity : A series of derivatives of this compound have been synthesized and tested for their antitubercular activity against the H37Rv strain on L J medium, showing moderate to promising results (Pattan et al., 2006).
Synthesis for Anti-inflammatory and Analgesic Evaluation : Thiazole/oxazole substituted benzothiazole derivatives related to the compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds exhibited significant activity, suggesting potential therapeutic applications (Kumar & Singh, 2020).
Synthesis and Activity in Ruthenium Olefin Metathesis : Ruthenium-based olefin metathesis catalysts bearing thiazole-2-ylidene ligands have been synthesized, demonstrating efficient promotion of benchmark olefin metathesis reactions. This highlights the compound's relevance in the field of catalytic synthesis (Vougioukalakis & Grubbs, 2008).
Novel Ring Transformations
- Ring Transformation and Spectroscopic Analysis : The compound's reactivity has been studied, leading to new ring transformations. The reaction product's nature was established through spectroscopic and X-ray crystal structure analysis, contributing to a deeper understanding of its chemical properties (Andreani et al., 1997).
Synthesis of Complexes
Synthesis of N-Allyl-2,3-Dihydrobenzoxazol-2-Ylidene Complexes : The compound has been used in the synthesis of complexes involving chromium(0) and tungsten(0), showcasing its versatility in forming novel chemical structures (Tamm & Hahn, 1999).
Cationic N-Heterocyclic Carbene (NHC) Palladium Complexes in Telomerization of Amines : The compound's derivatives have been employed in synthesizing [(NHC)Pd(allyl)]X complexes, which promote the rapid and selective combination of 1,3-butadiene and amine into telomers (Viciu et al., 2003).
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Evaluation : Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer potentials, showing significant activity against specific pathogens and cancer cell lines (Deep et al., 2016).
Evaluation as Anti-Breast Cancer Agents : Novel derivatives were synthesized and evaluated as anti-breast cancer agents. The synthesized compounds showed inhibitory activity on the viability of human breast cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Dawane, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-2-10-21-17(13-6-8-14(19)9-7-13)12-25-18(21)20-15-4-3-5-16(11-15)22(23)24/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWHSQPOWINBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline |
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